molecular formula C9H12N4 B13290993 N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B13290993
M. Wt: 176.22 g/mol
InChI Key: LJDWLTQIPGWVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by an ethyl group at the N4-position and a methyl group at the C2-position. Pyrrolopyrimidine scaffolds are recognized for their versatility in medicinal chemistry, particularly as kinase inhibitors and nucleoside analogs .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

N-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H12N4/c1-3-10-8-7-4-5-11-9(7)13-6(2)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12,13)

InChI Key

LJDWLTQIPGWVDF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC2=C1C=CN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-one, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. It features a pyrrolidine ring fused to a pyrimidine structure, with an ethyl group at the nitrogen atom and a methyl group at the second position of the pyrrole. The compound's unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications

This compound and related compounds have potential applications in several areas:

  • Kinase Inhibition Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities and have been studied as potential inhibitors of various kinases.
  • Plasmodium falciparum Calcium-Dependent Protein Kinases These compounds can target Plasmodium falciparum calcium-dependent protein kinases, which are vital for malaria parasite survival. In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against these kinases, suggesting their potential as therapeutic agents against malaria and other diseases linked to kinase dysregulation.
  • Drug Design Interaction studies involving this compound focus on its binding affinity and selectivity towards specific kinases. Molecular docking studies have indicated that this compound can effectively bind to key amino acid residues within the active sites of targeted kinases, facilitating the design of more potent analogs through structure-based drug design approaches.

Structural Similarities

This compound shares structural similarities with other compounds in the pyrrolo[2,3-d]pyrimidine family:

Compound NameStructural FeaturesUnique Aspects
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineMethyl group at position 7Exhibits different kinase inhibition profiles
6-Methylpyrrolo[2,3-d]pyrimidin-4-aminesMethyl substitution at position 6Potentially altered pharmacodynamics
5-Aryl-pyrrolo[2,3-d]pyrimidin-4-aminesAryl groups substituted at position 5Enhanced selectivity towards specific targets

Mechanism of Action

The mechanism of action of N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in pyrrolopyrimidine derivatives include substitutions at the N4-position, C2/C5/C7 positions, and modifications to the fused ring system. Below is a comparative analysis of select analogs:

Table 1: Physicochemical Properties of Selected Pyrrolopyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ ppm)
N4-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine N4-phenyl C12H10N4 210.23 129–200 8.21 (s, 1H), 9.44 (s, 1H)
N4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine N4-(3-Cl-phenyl) C12H9N4Cl 244.68 N/A 7.79 (d, J=8 Hz), 8.34 (s, 1H)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C7-methyl C7H8N4 148.16 N/A 2.30 (s, 3H), 6.80–6.82 (m, 2H)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C5-methyl C7H8N4 148.16 N/A SMILES: Cn2ccc1c(ncnc12)N
N-Ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Target) N4-ethyl, C2-methyl C9H13N4 177.23 Not reported Inferred: δ ~2.30 (CH3), 3.5–4.0 (CH2)

Key Observations :

  • N4-Substituents : Bulky aryl groups (e.g., phenyl, biphenyl) increase molecular weight and hydrophobicity, as seen in N4-phenyl derivatives (MW 210.23) . Halogenated analogs like N4-(3-Cl-phenyl) exhibit altered electronic properties, reflected in downfield shifts in ¹H NMR (e.g., δ 8.34 for aromatic protons) .
  • C2/C7-Methyl Groups : Methyl groups at C2 or C7 enhance steric hindrance and may improve metabolic stability. For example, 7-methyl derivatives show distinct ¹H NMR signals at δ 2.30 for the methyl group .
  • Target Compound : The ethyl group at N4 and methyl at C2 likely confer intermediate hydrophobicity compared to phenyl or smaller alkyl substituents.

Target Compound Implications :

  • The ethyl group may enhance membrane permeability compared to polar aryl substituents.

Biological Activity

N-Ethyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique structural arrangement that includes a pyrrolidine ring fused to a pyrimidine structure. The presence of an ethyl group at the nitrogen atom and a methyl group at the second position of the pyrrole enhances its biological properties. Its molecular formula is C9H12N4C_9H_{12}N_4 with a molecular weight of 176.22 g/mol .

Kinase Inhibition

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class, including this compound, exhibit significant biological activities as kinase inhibitors. In vitro studies have demonstrated that this compound effectively inhibits Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are essential for the survival of malaria parasites. Notably, some derivatives have shown IC50 values in the low micromolar range against these kinases, suggesting their potential as therapeutic agents against malaria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Molecular docking studies have indicated that this compound binds effectively to key amino acid residues within the active sites of targeted kinases. This binding affinity facilitates the design of more potent analogs through structure-based drug design approaches .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds within the pyrrolo[2,3-d]pyrimidine family and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineMethyl group at position 7Exhibits different kinase inhibition profiles
6-Methylpyrrolo[2,3-d]pyrimidin-4-aminesMethyl substitution at position 6Potentially altered pharmacodynamics
5-Aryl-pyrrolo[2,3-d]pyrimidin-4-aminesAryl groups substituted at position 5Enhanced selectivity towards specific targets

The unique ethyl substitution pattern of this compound contributes to its promising biological activity against malaria-related kinases compared to other derivatives within its class .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity : In cell line studies, derivatives of this compound have shown significant antiproliferative effects against cancer cells. For instance, certain analogs demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells .
  • Tubulin Assembly Inhibition : Some studies have reported that derivatives exhibit potent inhibition of tubulin assembly, impacting microtubulin dynamics and leading to mitotic delay and cell death in treated HeLa cells .

Q & A

Q. What are the established synthetic routes for N-Ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common approach includes:

  • Step 1 : Preparation of a pyrrolo[2,3-d]pyrimidine core via cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives.
  • Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅.
  • Step 3 : Substitution with ethylamine or ethyl-containing nucleophiles under polar solvents (e.g., DMSO) at controlled temperatures (60–100°C) .
    Optimization : Reaction yields (27–86%) depend on substituent electronic effects. For example, electron-withdrawing groups on the pyrrole ring require longer reaction times but improve regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns. For example, the ethyl group’s methyl protons appear as a triplet at δ ~1.3–1.5 ppm, while the pyrrole NH proton resonates at δ ~11.8–12.0 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass; deviation < 2 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Table 1 : Representative NMR Data for Key Derivatives

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Ethyl1.30 (t, J=7.0 Hz, 3H)14.2 (CH₃), 38.5 (CH₂)
2-Methyl2.50 (s, 3H)22.1 (CH₃)
Pyrrole NH11.85 (s, 1H)-

Advanced Research Questions

Q. How do structural modifications influence kinase inhibition selectivity and potency?

  • Core scaffold : The pyrrolo[2,3-d]pyrimidine backbone provides a planar structure for ATP-binding pocket interactions in kinases (e.g., TTBK1, PERK) .
  • Substituent effects :
    • N-Ethyl : Enhances hydrophobic interactions with kinase pockets (e.g., TTBK1 IC₅₀ = 0.24 µM vs. 4.22 µM for analogs lacking ethyl) .
    • 2-Methyl : Reduces off-target activity by sterically blocking non-specific binding .
      Methodology : Use crystallography (e.g., PDB: 4W9C) to map binding modes and validate via IC₅₀ comparisons across kinase panels .

Q. How can researchers resolve contradictions in reported biological activity data across derivatives?

  • Case study : A derivative showed conflicting IC₅₀ values (0.24 µM vs. 4.22 µM) for TTBK1 due to assay conditions .
  • Resolution :
    • Standardize assay protocols (e.g., ATP concentration, incubation time).
    • Validate using orthogonal methods (e.g., thermal shift assays vs. radiometric kinase assays).
    • Perform molecular dynamics simulations to assess conformational flexibility .

Q. What computational strategies predict reactivity and regioselectivity in derivatization reactions?

  • DFT calculations : Model transition states to predict nucleophilic attack preferences (e.g., C4 vs. C2 substitution) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/base combinations for new substituents .

Table 2 : Kinase Inhibition Profiles of Select Derivatives

CompoundTTBK1 IC₅₀ (µM)PERK IC₅₀ (µM)Selectivity Ratio (TTBK1/PERK)
N-Ethyl-2-methyl0.244.2217.6
N-Benzyl-2-H1.453.892.68

Q. What structure-activity relationship (SAR) insights guide the design of selective kinase inhibitors?

  • Key findings :
    • N-Alkyl groups : Longer alkyl chains (e.g., ethyl > methyl) improve potency but may reduce solubility.
    • Aromatic substitutions : Para-substituted phenyl groups enhance π-π stacking (e.g., 4-chlorophenoxy increases TTBK1 binding by 8-fold) .
  • Methodology : Synthesize focused libraries (5–10 analogs) with systematic substituent variations and test in kinase panels .

Q. How can researchers mitigate stability issues during in vitro and in vivo studies?

  • In vitro : Use DMSO stock solutions stored at -80°C (avoid freeze-thaw cycles) and confirm stability via LC-MS over 48 hours .
  • In vivo : Employ prodrug strategies (e.g., phosphate esters) to enhance bioavailability, as seen in tubercidin derivatives .

Q. What advanced models validate efficacy in disease-relevant contexts?

  • Xenograft models : Compound 38 (PERK inhibitor) reduced tumor growth by 60% in mice at 50 mg/kg, monitored via bioluminescence imaging .
  • Neurodegenerative models : Use TDP-43 transgenic mice to assess TTBK1 inhibitor effects on tau phosphorylation .

Methodological Best Practices

  • Contradictory data : Always cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity).
  • Synthetic challenges : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step syntheses .
  • Computational tools : Leverage PyMOL for binding pose visualization and AutoDock for virtual screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.